molecular formula C7H13ClN2O2 B2796469 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride CAS No. 2260932-64-5

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride

Cat. No.: B2796469
CAS No.: 2260932-64-5
M. Wt: 192.64
InChI Key: WIDATRFESPHHHN-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is a chemical compound with a molecular weight of 192.65 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro nonane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and spirocyclic derivatives .

Scientific Research Applications

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspiro nonane systems. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDATRFESPHHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCNC2)OC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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